molecular formula C12H14O3 B10825923 Furofenac CAS No. 200959-05-3

Furofenac

Cat. No.: B10825923
CAS No.: 200959-05-3
M. Wt: 206.24 g/mol
InChI Key: MYQXHLQMZLTSDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furofenac typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the furan ring, which is a key structural component of this compound.

    Formation of the Furan Ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Functionalization: The furan ring is then functionalized to introduce the necessary substituents that confer the desired pharmacological properties. This may involve halogenation, nitration, or other electrophilic aromatic substitution reactions.

    Final Assembly: The final step involves coupling the functionalized furan ring with other molecular fragments to complete the synthesis of this compound. This step often requires the use of coupling reagents and catalysts to facilitate the formation of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized versions of the synthetic routes described above. Key considerations include:

    Reaction Efficiency: Maximizing yield and minimizing by-products through careful control of reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Safety and Environmental Impact: Implementing measures to ensure the safety of workers and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Furofenac undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to modify the functional groups on the furan ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are used to introduce or replace substituents on the furan ring. Common reagents include halogens, nitrating agents, and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of hydroxylated metabolites.

    Reduction: Formation of reduced derivatives with modified pharmacological properties.

    Substitution: Introduction of new functional groups that can enhance or modify the biological activity of this compound.

Scientific Research Applications

Furofenac has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity of furan derivatives and the mechanisms of various chemical reactions.

    Biology: Investigated for its effects on cellular processes, such as platelet aggregation and inflammation.

    Medicine: Explored for its potential therapeutic applications in the treatment of cardiovascular diseases, inflammatory conditions, and other medical conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.

Mechanism of Action

Furofenac exerts its effects primarily through the modulation of the cyclooxygenase pathway in platelets. By inhibiting the enzyme cyclooxygenase, this compound reduces the production of thromboxane A2, a potent promoter of platelet aggregation. This leads to a decrease in platelet aggregation and a reduction in inflammation .

Comparison with Similar Compounds

Similar Compounds

    Aspirin: Another antiplatelet agent that inhibits cyclooxygenase but has a higher risk of causing gastrointestinal ulcers.

    Ibuprofen: A widely used NSAID with anti-inflammatory properties but also associated with gastrointestinal side effects.

    Naproxen: An NSAID with a longer duration of action compared to ibuprofen but also carries a risk of gastrointestinal side effects.

Uniqueness of Furofenac

This compound is unique in its combination of antiplatelet and anti-inflammatory activities with a lower risk of causing gastrointestinal ulcers. This makes it a valuable option for patients who require long-term treatment for conditions involving platelet aggregation and inflammation .

Properties

IUPAC Name

2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQXHLQMZLTSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(O1)C=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866602
Record name Furofenac
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URL https://comptox.epa.gov/dashboard/DTXSID40866602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56983-13-2, 200959-05-3, 200959-06-4
Record name Furofenac
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Record name Furofenac [INN]
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Record name Furofenac, (+)-
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Record name Furofenac, (-)-
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Record name Furofenac
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Record name Furofenac
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Record name FUROFENAC, (+)-
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Record name FUROFENAC, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FUROFENAC
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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